molecular formula C7H14ClNO2 B8222709 Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride

Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B8222709
M. Wt: 179.64 g/mol
InChI Key: QKDDAMQXFDTTPL-KGZKBUQUSA-N
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Description

Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, with specific (3S,4S) configurations. It is commonly used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.

    Methylation: The pyrrolidine derivative undergoes methylation using methyl iodide in the presence of a base such as sodium hydride.

    Carboxylation: The methylated product is then carboxylated using carbon dioxide under high pressure and temperature.

    Hydrochloride Formation: Finally, the carboxylated product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major product is the substituted pyrrolidine derivative.

Scientific Research Applications

Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride
  • Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride
  • Methyl (3S,4S)-4-ethylpyrrolidine-3-carboxylate hydrochloride

Uniqueness

Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in research applications where stereochemistry plays a crucial role in the compound’s activity and interactions.

Properties

IUPAC Name

methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-6(5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDDAMQXFDTTPL-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H]1C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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